molecular formula C7H4BrFO2 B1374997 3-Bromo-2-fluoro-6-hydroxybenzaldehyde CAS No. 1160653-95-1

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Cat. No. B1374997
M. Wt: 219.01 g/mol
InChI Key: FCZNTUDWVQSVHC-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance and its IUPAC name is 3-bromo-2-fluoro-6-hydroxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is 1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a solid substance . It has a molecular weight of 219.01 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Analysis and Characterization

  • Gas Chromatography Applications : 3-Bromo-2-fluoro-6-hydroxybenzaldehyde has been studied for its separation and determination using gas chromatography, showing potential for precise analytical applications (Shi Jie, 2000).

  • Crystallography and Molecular Structure Analysis : X-ray crystallographic analysis has been utilized to confirm the identity of brominated hydroxybenzaldehydes, indicating its use in structural determination and synthesis of complex molecules (W. V. Otterlo et al., 2004).

Synthesis and Chemical Reactions

  • Optimization of Synthesis Processes : Methods for efficient synthesis of brominated hydroxybenzaldehydes, including 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, have been developed, focusing on environmentally friendly and operationally simple processes (Zhang Song-pei, 2009).

  • Role in Organic Synthesis : It has been used in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For instance, it can be a precursor for the synthesis of fluorinated chromones and chlorochromones, highlighting its utility in developing antimicrobial agents (S. G. Jagadhani et al., 2014).

  • Catalytic Applications : Its derivatives have been investigated for their catalytic properties, such as in the selective oxidation reactions of alcohols, signifying its potential in catalysis research (L. Wang et al., 2021).

Environmental and Biological Applications

  • Transformation by Microorganisms : Research on the metabolic transformation of halogenated aromatic aldehydes, including derivatives of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, by anaerobic bacteria, sheds light on environmental biodegradation processes (A. Neilson et al., 1988).

  • Radical Scavenging Activity : Compounds similar to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, isolated from marine algae, have shown potent DPPH radical scavenging activity, indicating potential applications in antioxidant research (Ke-kai Li et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-2-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNTUDWVQSVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluoro-6-methoxy-benzaldehyde (9.8 g, 42.06 mmol,) in dichloromethane (200 mL) at −50° C. was added a dichloromethane solution (1 M) of BBr3 (126 mL, 126 mmol) dropwise. The mixture was gradually warmed to room temperature and stirred for 1 h, then quenched with water. The mixture was extracted with dichloromethane three times. The organic layer were combined, washed with brine, dried over MgSO4, concentrated to give 3-bromo-2-fluoro-6-hydroxy-benzaldehyde as a off white solid (Yield: 9 g, 98%)
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
98%

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